Ipronidazole-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAFJUSDNOSFFY-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583597 | |
| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-83-0 | |
| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015855-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Analytical Methodologies Utilizing Ipronidazole D3
Mass Spectrometry Applications of Ipronidazole-d3 as an Internal Standard
This compound is extensively used as an internal standard in mass spectrometry-based methods to correct for variations in sample preparation, instrument response, and matrix effects. clearsynth.commdpi.com Its structural and chemical similarity to the non-deuterated analyte, ipronidazole (B135245), ensures that it behaves almost identically during extraction, chromatography, and ionization, yet its mass difference allows for distinct detection. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
The development and validation of robust LC-MS/MS methods are essential for the accurate quantification of ipronidazole residues in various matrices, including food products and biological samples. researchgate.netnih.govtandfonline.com The use of this compound as an internal standard is a cornerstone of these methods, enhancing their precision and accuracy. clearsynth.comcabidigitallibrary.org
Optimization of LC-MS/MS Parameters for this compound and Analytes
To achieve optimal performance, various parameters within the LC-MS/MS system must be carefully optimized. This includes the mobile phase composition, gradient elution strategy, and the conditions for electrospray ionization and multiple reaction monitoring. nih.gov
Mobile Phase Composition and Gradient Elution Strategies
The composition of the mobile phase, typically a mixture of an aqueous solution and an organic solvent, is critical for the chromatographic separation of ipronidazole and this compound from other matrix components. shimadzu.com Acidified mobile phases, often containing formic acid, are commonly used to improve peak shape and enhance ionization efficiency in positive ion mode. caa.go.jpacs.org
A gradient elution strategy, where the proportion of the organic solvent is varied over time, is frequently employed to ensure the effective separation of analytes with different polarities. nih.govcaa.go.jpnih.gov For instance, a common approach involves starting with a lower concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) and gradually increasing it to elute more hydrophobic compounds. nih.govnih.gov This ensures that both ipronidazole and its metabolites are well-resolved from matrix interferences.
A typical gradient might start with a high percentage of aqueous phase (e.g., 98% 0.1% formic acid in water) and ramp up to a high percentage of organic phase (e.g., 95% 0.1% formic acid in acetonitrile) over several minutes. caa.go.jp The column is then re-equilibrated to the initial conditions before the next injection. nih.gov The flow rate is also optimized to achieve good separation and peak shape, with typical flow rates ranging from 0.3 to 0.8 mL/min. nih.govd-nb.info
Electrospray Ionization (ESI) Conditions in Positive Mode
Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for the analysis of nitroimidazoles like ipronidazole. caa.go.jpresearchgate.netresearchgate.net This is because the nitrogen-containing structure of these compounds is readily protonated to form [M+H]⁺ ions. nih.gov Optimization of ESI parameters is crucial for maximizing the signal intensity of both the analyte and the internal standard.
Key ESI parameters that are optimized include:
Capillary Voltage: The voltage applied to the ESI needle, typically in the range of 4000 to 5500 V, influences the efficiency of droplet formation and ion generation. cabidigitallibrary.orgnih.govd-nb.info
Gas Temperature and Flow Rate: The temperature and flow rate of the drying gas (usually nitrogen) are adjusted to facilitate solvent evaporation and ion desolvation. cabidigitallibrary.orgnih.gov Typical temperatures range from 300°C to 450°C. nih.govspectroscopyonline.com
Nebulizer Pressure: This parameter affects the size of the droplets formed, which in turn impacts ionization efficiency. nih.gov
Multiple Reaction Monitoring (MRM) Transitions for Quantitation and Confirmation
In tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. It involves monitoring specific precursor-to-product ion transitions for both the analyte (ipronidazole) and the internal standard (this compound). caa.go.jp The precursor ion is typically the protonated molecule [M+H]⁺, which is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. caa.go.jp
For ipronidazole, the precursor ion is m/z 170. caa.go.jp For this compound, due to the three deuterium (B1214612) atoms, the precursor ion is m/z 173. The selection of specific and intense product ions is crucial for method sensitivity and selectivity. At least two MRM transitions are typically monitored for each analyte to provide a point of confirmation and to calculate ion ratios for identity verification.
The following table outlines typical MRM transitions used for the analysis of ipronidazole and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Product Ion (m/z) for Confirmation |
|---|---|---|---|
| Ipronidazole | 170 | 124 | 109 |
| This compound | 173 | 127 | 112 |
Addressing Matrix Effects in Bioanalytical Assays
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalytical assays. tandfonline.commdpi.com These effects can lead to inaccurate quantification if not properly addressed. chromatographyonline.com
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. clearsynth.commdpi.com Because this compound has nearly identical physicochemical properties to ipronidazole, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com
By calculating the ratio of the analyte peak area to the internal standard peak area, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise results. mdpi.com This is because any suppression or enhancement will affect both the analyte and the internal standard to a similar extent, keeping their ratio constant. While deuterated standards are highly effective, it is important to ensure their complete co-elution with the analyte to avoid differential matrix effects. chromatographyonline.com
Comparative Analysis of Matrix-Matched and Solution Calibration Curves
In quantitative analysis using LC-MS/MS, the composition of the sample matrix can significantly influence the ionization of the target analyte, a phenomenon known as the matrix effect. tandfonline.comtandfonline.com This effect can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the results. chromatographyonline.comnih.gov To assess the extent of the matrix effect, analysts compare calibration curves prepared using standards in a pure solvent against curves made with matrix-matched standards (i.e., standards added to a blank sample matrix that has undergone the full extraction procedure). tandfonline.comtandfonline.com
The matrix effect is quantitatively evaluated by comparing the slopes of these two types of calibration curves. tandfonline.com The calculation is typically performed using the following formula:
Matrix Effect (%) = [ (Slope of matrix-matched standard / Slope of standards in pure solvent) – 1 ] * 100% tandfonline.comtandfonline.com
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value signifies ion enhancement. For instance, studies on nitroimidazoles in complex matrices like honey have reported ion suppression ranging from -20% to -10%. tandfonline.com Another study investigating honey found ion suppression could range from 23% to 81% when using external standard calibration. mdpi.com The requirement for matrix-matched calibration curves greatly increases analysis time and cost. sciendo.com
Strategies for Mitigating Ion Suppression/Enhancement
The most effective strategy to compensate for matrix effects in LC-MS/MS analysis is the use of a stable, isotopically labeled internal standard (SIL-IS), such as this compound for the analysis of ipronidazole. nih.govnih.govmdpi.com A SIL-IS has nearly identical physicochemical properties to the target analyte and will co-elute during chromatography. mdpi.com Consequently, it is affected by ion suppression or enhancement to the same degree as the analyte. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively nullified. mdpi.com
The use of this compound can be so effective that it may eliminate the need for matrix-matched calibration. Studies have shown that when using isotope-labeled internal standards for nitroimidazole analysis, the slope ratios of matrix-to-solvent curves were between 94% and 101%, demonstrating almost complete compensation for the matrix effect. mdpi.com This allows for accurate quantification using the more convenient and less costly solvent-based calibration curves. mdpi.comsciendo.com
Other strategies to reduce matrix effects, though often less comprehensive than using a SIL-IS, include:
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the limit of quantification. mdpi.com
Chromatographic Separation: Optimizing the liquid chromatography conditions to better separate the analyte from co-eluting matrix components can help minimize interference. nih.gov
Sample Preparation: Employing robust sample clean-up procedures, such as solid-phase extraction (SPE) or techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can remove a significant portion of the matrix components prior to analysis. sigmaaldrich.comsciendo.com
Performance Characteristics of LC-MS/MS Methods with this compound
The validation of analytical methods is performed according to internationally recognized guidelines, such as those from the European Union (Commission Decision 2002/657/EC and its successor regulations), to ensure the method is fit for its intended purpose. tudublin.ienih.govtandfonline.com The use of this compound is central to achieving the required performance characteristics for the analysis of ipronidazole residues.
Specificity and Selectivity Assessment
Specificity and selectivity refer to the method's ability to unequivocally detect and quantify the target analyte without interference from other compounds present in the sample matrix, such as metabolites, impurities, or other endogenous substances. mdpi.com In practice, this is verified by analyzing a significant number of blank samples from different sources. mdpi.com The chromatograms of these blank samples are examined to ensure that no interfering peaks are observed at the specific retention time and m/z transitions of ipronidazole and its internal standard, this compound. mdpi.comresearchgate.net
Determination of Decision Limit (CCα) and Detection Capability (CCβ)
For prohibited or unauthorized substances like ipronidazole in food production, two key performance parameters are the decision limit (CCα) and the detection capability (CCβ).
Decision Limit (CCα): The concentration at and above which it can be decided with a statistical certainty of 1-α (typically 95%) that a sample is non-compliant. It represents the point where the signal is reliably distinguished from the baseline noise.
Detection Capability (CCβ): The concentration at which the method can detect the analyte with a statistical certainty of 1-β (typically 95%). It is the lowest concentration that can be reliably quantified, accounting for the possibility of false negatives.
Validation studies for nitroimidazoles using LC-MS/MS with deuterated internal standards have established these performance limits in various matrices.
| Matrix | Analyte(s) | CCα (µg/kg or µg/L) | CCβ (µg/kg or µg/L) | Source |
|---|---|---|---|---|
| Egg & Chicken Meat | Ipronidazole (IPZ) | 0.07 - 0.36 | 0.11 - 0.60 | nih.govacs.org |
| Plasma, Egg, Milk, Honey | Nitroimidazoles | 0.33 - 1.60 | 0.56 - 2.64 | tudublin.ie |
| Bovine Plasma | Ipronidazole (IPZ) | 0.5 - 1.6 | 0.8 - 2.6 | researchgate.net |
| Honey | Nitroimidazoles | 0.05 - 0.11 | 0.08 - 0.33 | tandfonline.com |
| Bovine Urine | Veterinary Drugs | 0.05 - 12.11 | 0.08 - 15.16 | nih.gov |
Evaluation of Accuracy, Repeatability, and Inter-laboratory Reproducibility
The reliability of an analytical method is further defined by its accuracy and precision.
Accuracy: Often expressed as recovery, it measures the closeness of the experimental result to the true value. It is determined by analyzing certified reference materials or by spiking blank samples with a known concentration of the analyte.
Precision: Measures the degree of agreement among a series of individual measurements. It is typically evaluated at two levels:
Repeatability (Intra-assay or Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Reproducibility (Inter-assay, Inter-day, or Inter-laboratory precision): The precision obtained under different conditions, such as on different days, with different analysts, or in different laboratories. mdpi.com
Methods utilizing this compound consistently demonstrate high accuracy and precision across various complex matrices.
| Matrix | Accuracy (Recovery %) | Repeatability (RSDr or CV%) | Reproducibility (RSDR or CV%) | Source |
|---|---|---|---|---|
| Egg & Chicken Meat | 88 - 111% | ≤ 15% (Within-lab) | Not Specified | nih.govacs.org |
| Plasma, Egg, Milk, Honey | 87.2 - 108.9% | 3.7 - 11.3% | Not Specified | tudublin.ie |
| Bovine Plasma | 101 - 108% | Not Specified | 4.9 - 15.2% (Inter-assay) | researchgate.net |
| Milk | 96.6 - 105.2% | < 8.7% (Within-lab) | Not Specified | sciendo.com |
| Milk & Chicken Feed | 60 - 140% | Not Specified | < 20% (Intermediate) | nih.gov |
| Honeybees | 91 - 103% | 1.6 - 19.7% | 5.5 - 13.6% (Inter-laboratory) | mdpi.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications
The evolution from conventional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has provided significant enhancements for the analysis of veterinary drug residues. researchgate.netresearchgate.net UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. researchgate.net This fundamental difference leads to several key advantages:
Increased Speed: UHPLC drastically reduces analysis times. For example, a UHPLC-MS/MS method for nitroimidazoles in honey achieved good separation in just 4 minutes, while other multi-class methods have cycle times under 5 minutes. mdpi.comchromatographyonline.com
Higher Resolution and Efficiency: The smaller particle size leads to sharper, narrower peaks, improving the separation between the target analyte and potential interferences. researchgate.net
Enhanced Sensitivity: The sharper peaks result in a greater signal-to-noise ratio, which improves the limits of detection and quantification. researchgate.net
When coupled with tandem mass spectrometry, UHPLC-MS/MS is a powerful tool for the high-throughput, confirmatory analysis of ipronidazole. sigmaaldrich.commdpi.com The use of this compound as an internal standard in these UHPLC-MS/MS applications is crucial for maintaining accuracy and precision despite the very short run times, making the technique highly suitable for routine screening and quantification in regulatory laboratories. mdpi.comchromatographyonline.com
Enhancing Throughput and Sensitivity in Residue Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique for nitroimidazole analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach. rsc.org this compound is also suitable for use as an internal standard in GC-MS methods for the quantification of ipronidazole. lgcstandards.com
Method Development for this compound Quantification
The development of a GC-MS method for the analysis of nitroimidazoles like ipronidazole presents certain challenges, primarily due to their low volatility. To overcome this, a derivatization step is often required to convert the analytes into more volatile and thermally stable compounds suitable for gas chromatography. jfda-online.com This additional step can introduce variability, making the use of a deuterated internal standard like this compound even more critical to ensure accuracy. jfda-online.com
The derivatization process typically involves reacting the analyte with a silylating or acylating agent. jfda-online.com For instance, in-situ derivatization using acetic anhydride (B1165640) has been shown to be effective for protecting hydroxy and amine groups, preventing unwanted chemical reactions and improving chromatographic performance. mdpi.com The development of a robust GC-MS method would involve optimizing several parameters, including the choice of derivatizing agent, reaction time and temperature, injection port temperature, and the GC oven temperature program. nih.gov
The use of this compound throughout the method development and validation process helps to assess and correct for any inconsistencies in the derivatization and injection steps. The validation of such a method would typically involve evaluating linearity, accuracy, precision, and the limits of detection and quantification. edulll.gr
Table 2: Key Considerations in GC-MS Method Development for Ipronidazole
| Parameter | Objective | Role of this compound |
| Derivatization | Increase volatility and thermal stability. | Compensates for incomplete or variable derivatization reactions. |
| Injection Port Temperature | Ensure efficient vaporization without thermal degradation. | Monitors for and corrects any thermal degradation differences. |
| GC Oven Program | Achieve optimal separation of analytes from matrix components. | Ensures accurate retention time identification and peak integration. |
| Mass Spectrometer | Provide selective and sensitive detection. | Allows for accurate quantification by isotope dilution. |
Role in Complementary Analytical Strategies
LC-MS/MS and GC-MS are often considered complementary rather than competing techniques in analytical chemistry. rsc.org While LC-MS/MS is generally preferred for its ability to analyze a broader range of compounds with minimal sample preparation, GC-MS can offer advantages in terms of chromatographic resolution and established spectral libraries for certain analytes. mdpi.comrsc.org
In a comprehensive residue analysis strategy, both techniques can be employed to provide a more complete picture. For example, a sample might be screened using a high-throughput LC-MS/MS method. Any presumptive positive findings for ipronidazole could then be confirmed using a highly specific GC-MS method. In this scenario, this compound would be an invaluable tool, as it can be used as an internal standard in both analytical platforms, ensuring consistency and comparability of the results obtained from the two different techniques.
Iii. Research on Pharmacokinetics and Metabolism of Ipronidazole Utilizing Deuterated Analogs
Pharmacokinetic Modeling of Ipronidazole (B135245) and its Metabolites
Pharmacokinetic (PK) modeling is a crucial tool for understanding and predicting how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. For deuterated compounds like ipronidazole-d3, PK modeling helps to quantify the changes in its disposition compared to the parent compound.
Population pharmacokinetic (PopPK) modeling is a powerful method used to analyze data from a group of individuals to understand the typical PK behavior of a drug and the sources of variability in that behavior within a population. researchgate.netmdpi.com This approach utilizes non-linear mixed-effects models to account for both fixed effects (population typical values) and random effects (inter-individual and intra-individual variability). mdpi.comdovepress.com
For a compound like this compound, a PopPK model would be developed using concentration-time data collected from a study population. The model would describe the drug's absorption, distribution, and elimination characteristics. Covariates such as age, weight, and organ function can be incorporated into the model to explain variability in the drug's pharmacokinetics among individuals. dovepress.comnih.gov PopPK modeling is particularly valuable for sparse data, which is often the case in studies involving vulnerable populations or when sampling is limited. researchgate.netunc.edu
Commonly used software for PopPK analysis includes NONMEM and packages within the R programming language, such as PopED and Pmetrics. mdpi.comarxiv.org These tools allow for the estimation of key pharmacokinetic parameters and the simulation of different dosing scenarios.
A primary objective in the development of a deuterated drug is to establish a clear correlation between its pharmacokinetics and that of the original, unlabeled compound. This compound is intended for use as an internal standard for the quantification of ipronidazole in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com This application relies on the assumption that the deuterated analog behaves chemically and physically in a nearly identical manner to the unlabeled compound during the analytical process, but is distinguishable by its higher mass.
Population Pharmacokinetic Approaches for this compound Derived Data
Investigation of Metabolic Stability Enhancement via Deuteration
The core principle behind using deuteration to modify a drug's pharmacokinetic profile is the enhancement of its metabolic stability. uobaghdad.edu.iq Metabolic stability refers to a compound's susceptibility to biotransformation, and it is a key determinant of its in vivo half-life and oral bioavailability. srce.hr
To quantify the enhancement in metabolic stability, researchers conduct comparative in vitro studies using liver microsomes or hepatocytes from different species, including humans. srce.hr These systems contain the primary enzymes responsible for drug metabolism, such as the cytochrome P450s. wikipedia.org The metabolic rate is often expressed in terms of intrinsic clearance (CLint) and in vitro half-life (t½). srce.hr
A study on deuterated enzalutamide (B1683756) found that the intrinsic clearance of the deuterated version was 49.7% and 72.9% lower in rat and human liver microsomes, respectively, compared to the non-deuterated form. nih.gov This corresponds to a kinetic isotope effect (KH/KD) of approximately 2, indicating a significant reduction in the metabolic rate due to deuteration. nih.gov Similar comparative studies would be essential to precisely measure the difference in metabolic rates between ipronidazole and this compound. Ipronidazole is known to be extensively metabolized to hydroxylated metabolites. researchgate.net
Table 1: Hypothetical Comparative Metabolic Rates
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Ipronidazole | Data not available | Data not available |
| This compound | Expected to be longer than Ipronidazole | Expected to be lower than Ipronidazole |
This table is illustrative and based on general principles of deuteration, as specific comparative data for ipronidazole was not found in the search results.
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast number of drugs and other xenobiotics. wikipedia.orgmedicineslearningportal.org A major reaction catalyzed by these enzymes is the hydroxylation of C-H bonds, which is often the rate-limiting step in a drug's clearance. nih.gov
The mechanism of P450-mediated oxidation involves the abstraction of a hydrogen atom from the substrate. nih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult for the enzyme to break. musechem.com This resistance to cleavage is the kinetic isotope effect. nih.gov By strategically placing deuterium (B1214612) atoms at sites on the ipronidazole molecule that are susceptible to P450-mediated oxidation, the rate of metabolic cleavage can be slowed down. musechem.comnih.gov
The magnitude of the kinetic isotope effect can vary depending on the specific P450 isoenzyme involved and the particular reaction (e.g., N-dealkylation, hydroxylation). musechem.comnih.gov For example, amine N-dealkylation and aromatic hydroxylation reactions tend to have lower kinetic isotope effects. nih.gov Therefore, a thorough understanding of ipronidazole's metabolic pathways is crucial for predicting the impact of deuteration. The primary metabolite of ipronidazole is a hydroxylated form, suggesting that cleavage of a C-H bond is a key metabolic step. caymanchem.comresearchgate.net Replacing the hydrogens on the methyl group with deuterium, as in this compound (1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole), is a common strategy to hinder N-demethylation, a reaction often catalyzed by CYPs. nih.govcaymanchem.com
Iv. Deuterium Isotope Effects in Ipronidazole Research
Kinetic Isotope Effects (KIE) in Ipronidazole (B135245) Metabolism
The rate of a chemical reaction can be altered when an atom in the reactant is replaced with one of its isotopes; this phenomenon is known as the kinetic isotope effect. numberanalytics.com For deuterated compounds like Ipronidazole-d3, the KIE is a critical factor influencing its metabolism, which is often catalyzed by enzymes such as the Cytochrome P450 (CYP) family. nih.govplos.org
The theoretical foundation of the deuterium (B1214612) KIE lies in the principles of physical organic chemistry, particularly concerning the vibrational energy of chemical bonds. numberanalytics.com The key concepts include:
Zero-Point Energy (ZPE): A chemical bond is not static but vibrates constantly, even at its lowest energy state. This minimum vibrational energy is called the Zero-Point Energy. numberanalytics.com The ZPE is dependent on the mass of the atoms forming the bond. princeton.edu A carbon-deuterium (C-D) bond, being stronger and involving a heavier isotope, has a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. numberanalytics.comwikipedia.org
Activation Energy: For a metabolic reaction to occur, such as the oxidation of Ipronidazole, energy must be supplied to break a C-H bond. This energy barrier is known as the activation energy. Because the C-D bond has a lower starting energy (ZPE), more energy is required to reach the transition state where the bond is cleaved. numberanalytics.comprinceton.edu This higher activation energy results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. wikipedia.org
Primary vs. Secondary KIEs: If the C-H bond being broken is directly involved in the rate-determining step of the reaction, the observed effect is a primary KIE. princeton.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through electronic or steric effects. princeton.edu In drug metabolism, the focus is often on primary KIEs where oxidation involves C-H bond scission. nih.gov
| Bond Type | Relative Bond Strength | Zero-Point Energy (ZPE) | Effect on Reaction Rate |
|---|---|---|---|
| Carbon-Hydrogen (C-H) | Standard | Higher | Faster (Reference Rate) |
| Carbon-Deuterium (C-D) | Stronger | Lower | Slower |
Experimentally determining the KIE for a compound like this compound involves comparing its rate of metabolism to that of the non-deuterated parent drug. This is typically accomplished through in vitro and in vivo studies.
In Vitro Metabolism Studies: Liver microsomes, which contain a high concentration of CYP enzymes, are often used. researchgate.net Both Ipronidazole and this compound would be incubated with these microsomes, and the rate of disappearance of the parent drug or the rate of formation of metabolites would be measured over time.
Competition Experiments: A common method involves using a mixture of the deuterated and non-deuterated compounds in a single reaction. nih.gov As the reaction proceeds, the ratio of the two isotopologues in the remaining starting material and the resulting products is analyzed. The change in this ratio allows for a precise calculation of the KIE. nih.gov
Analytical Techniques: The quantification of this compound and its metabolites relies heavily on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwur.nl In this technique, the deuterated compound itself serves as an ideal internal standard for the quantification of the non-deuterated analyte, as it co-elutes chromatographically but is distinguished by its higher mass. nih.govnih.gov This precise quantification is essential for determining the kinetic parameters of metabolism.
Theoretical Basis of Deuterium Kinetic Isotope Effects
Influence of Deuteration on Metabolite Profiles
Deuterating a drug at a primary site of metabolism can not only slow down the reaction but also alter the distribution of metabolites. juniperpublishers.comresearchgate.net This phenomenon, known as "metabolic switching," is a key consideration in the study of this compound.
The primary metabolism of Ipronidazole involves the oxidation of an alkyl group to form Hydroxyipronidazole. fao.org If the deuterium atoms in this compound are placed at this site of oxidation, the KIE will slow down the formation of its corresponding deuterated metabolite, Hydroxythis compound.
This reduced rate of metabolism can lead to:
An increased concentration of the parent drug (this compound) relative to its metabolites in plasma and tissues. researchgate.net
The table below illustrates a hypothetical scenario showing how deuteration could alter the metabolic ratio after a specific time period in an in vitro system.
| Compound | Parent Drug Remaining (%) | Primary Metabolite Formed (%) |
|---|---|---|
| Ipronidazole | 40% | 60% |
| This compound | 75% | 25% |
Note: The data in this table is illustrative and serves to explain the concept of altered metabolic ratios due to the kinetic isotope effect.
A primary metabolite of Ipronidazole is Hydroxyipronidazole (Ipronidazole-OH), which is formed through the oxidation of the isopropyl group. fao.org Consequently, the metabolism of this compound is expected to produce the corresponding deuterated metabolite, Hydroxythis compound. medchemexpress.com
The formal chemical name for this metabolite is α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol. caymanchem.comcaymanchem.com The identification and quantification of Hydroxythis compound are performed using mass spectrometry, where its mass will be higher than that of the non-deuterated Hydroxyipronidazole, confirming that the metabolic process has occurred on the deuterated drug. medchemexpress.com This specific deuterated metabolite is commercially available and is often used as an internal standard for the sensitive and accurate quantification of Hydroxyipronidazole in biological samples. caymanchem.comcaymanchem.com
Alterations in the Ratio of Parent Drug to Metabolites
Implications of Isotopic Labeling for Understanding Drug Biodegradation
The use of stable isotope labeling with compounds like this compound has significant implications for understanding the complete biodegradation pathway of a drug. musechem.comresearchgate.net Isotopic labeling is a powerful technique used to trace the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. nih.govmusechem.com
Tracing Metabolic Pathways: By introducing a mass-labeled version of a drug, researchers can easily track its journey through a biological system. creative-proteomics.com Mass spectrometry can distinguish the labeled drug and its labeled metabolites from the complex mixture of endogenous molecules in biological fluids like plasma and urine. nih.gov This allows for the unambiguous identification of novel or unexpected metabolites.
Mechanism of Toxicity Studies: If a drug's toxicity is caused by a reactive metabolite, deuteration can be used to investigate this mechanism. uobaghdad.edu.iq By slowing the formation of the potentially toxic metabolite, researchers can determine if the observed toxicity is reduced, thereby linking the specific metabolic pathway to the adverse effect. nih.gov
In essence, this compound and other isotopically labeled compounds serve as indispensable research tools. They provide unparalleled insights into the mechanisms of drug metabolism and biodegradation, contributing to a more complete understanding of a drug's behavior in vivo. musechem.comresearchgate.net
V. Applications of Ipronidazole D3 in Veterinary Drug Residue Analysis and Food Safety
Detection and Confirmation of Nitroimidazole Residues in Animal-Derived Food Products
The use of nitroimidazoles, such as ipronidazole (B135245), in food-producing animals is prohibited in many jurisdictions, including the European Union, due to concerns about their potential carcinogenic and mutagenic effects. nih.gov Consequently, highly sensitive and specific analytical methods are required to monitor for the illegal use of these substances. Ipronidazole-d3 is instrumental in the development and validation of such methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
This compound is frequently utilized as an internal standard in multi-residue methods for the simultaneous determination of several nitroimidazoles and their metabolites in various animal tissues. researchgate.net These methods are essential for regulatory surveillance programs.
For instance, a multi-residue analytical procedure for determining metronidazole, dimetridazole, ronidazole, ipronidazole, and their hydroxy-metabolites in poultry muscle, plasma, and egg has been developed and validated using their respective stable isotope-labeled analogues, including this compound, as internal standards. researchgate.net The use of isotope dilution analysis allows for the correction of matrix effects and variations in extraction efficiency, thereby enhancing the accuracy and reliability of the results. researchgate.netnih.gov
In a study focusing on bovine muscle, a sensitive LC-MS/MS method was developed for the simultaneous determination of five banned nitroimidazole drugs. nih.govresearchgate.net This method, which employed ronidazole-d3 (B135304) as an internal standard for the class, demonstrates the principle of using a single deuterated analogue to quantify multiple related compounds. nih.govresearchgate.net However, for optimal accuracy, the use of a corresponding deuterated internal standard for each analyte, such as this compound for ipronidazole, is preferred. nih.govresearchgate.net
Similarly, analytical methods for egg and egg-based products have been established using this compound. nih.govresearchgate.net An isotope dilution LC-MS/MS method was developed for the simultaneous analysis of several 5-nitroimidazole drugs and their metabolites in fresh egg, whole egg powder, and egg yolk powder, with this compound used for the quantification of ipronidazole. nih.govresearchgate.net The performance of these methods is typically evaluated based on parameters such as recovery, precision, decision limits (CCα), and detection capabilities (CCβ). researchgate.netnih.govresearchgate.net
Table 1: Performance of an LC-MS/MS Method Using this compound for the Analysis of Nitroimidazoles in Poultry Tissues
| Analyte | Matrix | Fortification Level (µg/kg) | Overall Recovery (%) | Within-Laboratory Reproducibility (CV, %) | CCα (µg/kg) | CCβ (µg/kg) |
|---|---|---|---|---|---|---|
| Ipronidazole | Muscle | 1 | 98 | <14.0 | 0.05-0.44 | 0.08-0.90 |
| Ipronidazole | Plasma | 1 | 96 | <14.0 | 0.05-0.44 | 0.08-0.90 |
| Ipronidazole | Egg | 1 | 99 | <14.0 | 0.05-0.44 | 0.08-0.90 |
Data derived from a multi-residue analytical procedure for the determination of four nitroimidazoles and their hydroxy-metabolites. researchgate.net
The application of this compound extends to other food matrices like honey. bpi.grtudublin.ie Nitroimidazoles have been used in beekeeping to treat infections, leading to potential contamination of honey. bpi.grtestveritas.com An LC-MS/MS method for the determination of nitroimidazole and fumagillin (B1674178) residues in honey employed this compound as the internal standard for the analysis of nitroimidazoles. bpi.gr
A rapid multi-class, multi-residue method was developed for the confirmation of eleven nitroimidazoles and chloramphenicol (B1208) in both milk and honey. tudublin.ieresearchgate.net This method utilized seven deuterated internal standards, including this compound, to achieve accurate quantification. tudublin.ie The validation of this method in honey demonstrated decision limits (CCα) for nitroimidazoles ranging from 0.38 to 1.16 µg/kg and detection capabilities (CCβ) from 0.66 to 1.98 µg/kg. tudublin.ie
Table 2: Performance of a Multi-Residue LC-MS/MS Method in Honey Using this compound
| Analyte Class | Matrix | CCα (µg/kg) | CCβ (µg/kg) |
|---|---|---|---|
| Nitroimidazoles | Honey | 0.38 - 1.16 | 0.66 - 1.98 |
Data from a confirmatory method for eleven nitroimidazoles and chloramphenicol. tudublin.ie
Analytical Strategies for Bovine Muscle, Plasma, and Egg Matrices
Regulatory Compliance and Control Strategies
The use of this compound is integral to analytical methods designed to meet stringent regulatory requirements for the control of veterinary drug residues in food.
Analytical methods for the official control of veterinary drug residues within the European Union must be validated according to the criteria set out in Commission Decision 2002/657/EC. This decision establishes the performance criteria and procedures for analytical methods to ensure the quality and comparability of results from different laboratories.
Numerous studies detailing the use of this compound explicitly state that the analytical methods were validated in accordance with this decision. researchgate.nettudublin.iecabidigitallibrary.orgsciendo.com The validation process involves the assessment of several key parameters, including specificity, precision (repeatability and within-laboratory reproducibility), trueness (recovery), decision limit (CCα), and detection capability (CCβ). researchgate.netcabidigitallibrary.org The use of this compound as an internal standard is crucial for achieving the required levels of accuracy and precision, particularly for confirmatory methods. sciendo.com
For prohibited substances like nitroimidazoles, where no maximum residue limit (MRL) is established, the concept of Minimum Required Performance Limits (MRPLs) was introduced. The MRPL is the minimum content of an analyte in a sample which has to be detected and confirmed by official control laboratories. For nitroimidazoles, the recommended MRPL concentration in various matrices is 3 µg/kg. cabidigitallibrary.orgnih.gov
Analytical methods employing this compound are designed to be sensitive enough to detect and quantify nitroimidazole residues at or below this MRPL. tudublin.iesciendo.com For example, a confirmatory method for nitroimidazoles in milk, using isotope dilution with labeled analogues including this compound, could easily detect and confirm the target analytes below the recommended concentration level of 3 µg/kg. sciendo.com
Adherence to Commission Decisions (e.g., EU 2002/657/EC) for Method Validation
Role of this compound in Multi-Residue Methods for Prohibited Pharmacologically Active Substances
The efficiency of regulatory monitoring is greatly enhanced by the development of multi-residue methods that can simultaneously detect a wide range of prohibited substances from different chemical classes in a single analytical run. This compound plays a significant role in these comprehensive screening and confirmatory methods.
A multi-residue method was developed for the quantification of 7 nitroimidazoles, 19 anthelmintics, 3 amphenicols, and 4 dyes in various meat, shrimp, and fish samples using isotope dilution UHPLC-MS/MS. scielo.br This method utilized a suite of isotopically labeled internal standards, including this compound, to ensure accurate quantification across this diverse range of analytes and matrices. scielo.br
Similarly, a single method was developed to analyze 16 prohibited pharmacologically active substances from five different classes (nitroimidazoles, nitrofurans, amphenicols, dapsone, and chlorpromazine) in milk. wur.nl The validation of this method, which included ipronidazole, was performed at the recommended level of 3 µg/kg for nitroimidazoles. wur.nl The inclusion of this compound and other labeled standards in such methods is fundamental to their robustness and reliability, enabling laboratories to conduct broad-spectrum surveillance for banned veterinary drugs efficiently. scielo.brwur.nl
Vi. Research on the Safety and Toxicological Implications of Ipronidazole and Its Deuterated Analogs
Investigating Mutagenic Potential of Ipronidazole (B135245) Metabolites (e.g., Hydroxyipronidazole)
A primary focus of toxicological research is the potential for a substance or its metabolites to cause genetic mutations, a property known as mutagenicity. For ipronidazole, a key metabolite is hydroxyipronidazole. medchemexpress.commedchemexpress.comglpbio.com Studies have investigated the mutagenic potential of this metabolite, as it retains the 5-nitroimidazole structure, which is often associated with such activity. inchem.orgtandfonline.com
Research indicates that hydroxyipronidazole may possess a similar mutagenic potential to the parent compound, ipronidazole. medchemexpress.commedchemexpress.comglpbio.comchemondis.com This is a significant finding, as the body can convert ipronidazole into this metabolite. Both ipronidazole and its metabolites are suspected of being carcinogenic and mutagenic. The International Agency for Research on Cancer (IARC) has classified metronidazole, a related nitroimidazole, as a Group 2B substance, indicating it is possibly carcinogenic to humans based on sufficient evidence in animals. tandfonline.com This raises concerns about other compounds in the same class.
Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can alter the metabolic fate of a drug. nih.gov This alteration can, in turn, influence the drug's toxicity. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. acs.org
While specific comparative toxicity studies between ipronidazole and ipronidazole-d3 are not extensively detailed in the provided results, the general principle of deuteration suggests that this compound would be metabolized at a different rate than ipronidazole. This difference in metabolism could lead to a different toxicity profile.
A key advantage of deuterating drugs is the potential to reduce the formation of toxic metabolites. nih.govscienceopen.com By slowing down metabolism at specific sites on the molecule, deuteration can shift the metabolic pathway towards the formation of less toxic or inactive metabolites, a phenomenon known as metabolic shunting. juniperpublishers.com This can lead to improved safety of the drug. scienceopen.com
Comparative Studies with this compound to Assess Isotopic Influence on Toxicity
Development of Analytical Methods for Toxicological Screening
Accurate and sensitive analytical methods are essential for monitoring the levels of ipronidazole, this compound, and their metabolites in various samples for toxicological screening.
This compound serves as an invaluable analytical standard in forensic and clinical toxicology. sigmaaldrich.com In these settings, it is crucial to have a reliable internal standard for accurately quantifying the amount of ipronidazole in a sample. caymanchem.com Stable-labeled internal standards, like this compound, are ideal for use in quantitative methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.comnih.gov
The use of deuterated standards improves the accuracy and reliability of these analytical tests, which are used for purposes ranging from drug testing to monitoring exposure to potentially harmful substances. thermofisher.com this compound is commercially available as a certified reference material for these applications. sigmaaldrich.comlgcstandards.com
Various analytical methodologies have been developed to detect and quantify ipronidazole, its deuterated analog, and their metabolites in biological matrices. These methods are vital for both research and regulatory purposes.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the determination of nitroimidazoles and their metabolites in samples like plasma, eggs, and muscle tissue. researchgate.net These methods often utilize deuterated internal standards, such as this compound and hydroxythis compound, to ensure accurate quantification. caymanchem.comcabidigitallibrary.org
Other techniques, including gas chromatography (GC) and enzyme-linked immunosorbent assays (ELISA), have also been employed for the analysis of these compounds. fao.orgresearchgate.net The development of these robust analytical methods is crucial for understanding the toxicological implications of ipronidazole and for ensuring food safety when the drug is used in veterinary medicine. vet.gov.ua
Below is a table summarizing some of the analytical methods used for the detection of ipronidazole and its related compounds:
| Analytical Technique | Matrix | Compounds Detected | Purpose |
| LC-MS/MS | Egg, Plasma, Muscle, Honey | Ipronidazole, Hydroxyipronidazole, and other nitroimidazoles | Residue monitoring, toxicological screening |
| HPLC-UV | Tissues | Ipronidazole, Hydroxyipronidazole | Residue analysis |
| GC | Tissues | Ipronidazole, Hydroxyipronidazole | Residue analysis |
| ELISA | Egg, Muscle | Ipronidazole and other nitroimidazoles | Screening test |
Vii. Future Directions and Emerging Research Avenues for Ipronidazole D3
Exploration of Novel Sample Preparation Techniques and Automation
The complexity of matrices such as food products and biological samples necessitates efficient sample preparation to remove interfering substances and pre-concentrate target analytes. chromatographyonline.com Future research is focused on developing and refining sample preparation techniques that are not only effective but also align with the principles of green analytical chemistry. chromatographyonline.com
Current and Emerging Techniques:
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This methodology is widely used for the analysis of veterinary drug residues. mdpi.com A modified QuEChERS-type extraction has been successfully used for the quantification of multiple drug residues, including nitroimidazoles, in various meat and fish samples. researchgate.net
Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration in nitroimidazole analysis. nih.govbpi.gr Innovations in SPE sorbents, including mixed-mode strong cation-exchange sorbents, are being explored to enhance selectivity and recovery. researchgate.net
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE that offers advantages in terms of reduced solvent consumption and potential for automation. researchgate.net Research into new sorbent materials, including bio-based and synthetic polymers, is expanding the applicability of MEPS. researchgate.net
Fabric Phase Sorptive Extraction (FPSE): FPSE is a novel sorbent-based microextraction technique that utilizes a flexible fabric substrate coated with a selective sorbent. chromatographyonline.com Its high surface area allows for rapid extraction equilibrium. chromatographyonline.com
Automation: The trend towards high-throughput analysis is driving the automation of sample preparation processes. mdpi.com Fully automated MEPS and the integration of online clean-up modes, such as TurboFlow, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are key areas of development. researchgate.net
Table 1: Comparison of Sample Preparation Techniques for Nitroimidazole Analysis
| Technique | Principle | Advantages | Future Research Focus |
| QuEChERS | Partitioning between an aqueous and an organic layer, followed by dispersive SPE. | Fast, simple, low solvent usage, wide applicability. mdpi.comresearchgate.net | Modification for broader analyte scope and complex matrices. researchgate.net |
| SPE | Analyte retention on a solid sorbent and elution with a solvent. | High selectivity, effective clean-up. nih.gov | Development of novel sorbents, miniaturization. researchgate.net |
| MEPS | Miniaturized SPE within a syringe. | Low sample/solvent volume, automation potential. researchgate.net | New sorbent phases, full automation strategies. researchgate.net |
| FPSE | Sorption of analytes onto a coated fabric surface. | Fast, efficient, reusable, green chemistry approach. chromatographyonline.com | Biocompatible sorbents, application to diverse matrices. chromatographyonline.com |
Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Analysis
The demand for lower detection limits and the need to analyze a wide range of compounds in a single run are pushing the boundaries of spectroscopic and chromatographic technologies. mdpi.commdpi.com
Key Advancements:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the confirmatory analysis of nitroimidazole residues, including Ipronidazole (B135245). nih.govnih.govresearchgate.net Its high sensitivity and selectivity allow for detection at very low concentrations. nih.gov Future developments will likely focus on improving ionization efficiency and data processing workflows.
Ultra-High Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with MS/MS significantly reduces analysis time while improving resolution and sensitivity. researchgate.netresearchgate.net A UHPLC-MS/MS method can quantify 33 drugs, including nitroimidazoles, in a single 6-minute run. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide enhanced mass accuracy, enabling the identification of unknown metabolites and a more confident confirmation of analytes without the need for specific reference standards for every compound.
Ion Mobility Spectrometry (IMS): The coupling of IMS with chromatography and mass spectrometry (e.g., GC-IMS, LC-IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions, which can help to resolve isomeric compounds and reduce background noise. mdpi.com
Table 2: Advanced Analytical Platforms for Ipronidazole Analysis
| Technique | Principle | Advantages | Emerging Trends |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of parent and fragment ions. | High sensitivity and selectivity, widely validated. nih.govnih.gov | Multi-class, multi-residue methods, faster analysis times. researchgate.netnih.gov |
| UHPLC-MS/MS | LC using columns with smaller particles, coupled to MS/MS. | Faster separations, higher resolution, increased sensitivity. researchgate.netresearchgate.net | Further miniaturization, integration with automated sample prep. researchgate.net |
| HRMS | Mass spectrometry with high mass accuracy and resolving power. | Untargeted screening, metabolite identification, retrospective data analysis. | Application in "omics" studies, environmental monitoring. |
| LC-IMS-MS | Separation by LC, then ion mobility, followed by mass analysis. | Separation of isomers, increased peak capacity, cleaner spectra. | Analysis of complex biological samples, structural characterization. |
Integration with "Omics" Approaches for Holistic Understanding
The integration of analytical data with "omics" technologies such as metabolomics, proteomics, and transcriptomics offers a more holistic view of the biological effects of veterinary drugs. mdpi.comwiley.comnih.gov
In this context, Ipronidazole-d3 is a crucial tool. For instance, in metabolomics studies investigating the impact of Ipronidazole on the gut microbiome, this compound can be used to accurately quantify the parent drug and its metabolites, allowing for a more precise correlation between drug concentration and changes in the metabolic profile of the host or microbiota. mdpi.comnih.gov This integrated approach can help in identifying new biomarkers of exposure or effect and understanding the mechanisms of action and potential off-target effects of nitroimidazoles. mdpi.com The development of multi-omics approaches is a key area in predictive toxicology, aiming to enhance the safety and efficacy of therapeutic agents. mdpi.com
Expanding Applications of this compound in Other Research Domains
While the primary application of this compound is in food safety and veterinary drug residue monitoring, its utility could extend to other research areas where accurate quantification of Ipronidazole is necessary. mdpi.comnih.gov
Environmental Monitoring: The increasing concern about the environmental impact of pharmaceuticals could lead to a greater need for monitoring veterinary drug residues in environmental samples such as soil, water, and sediment. vliz.be The robust and sensitive analytical methods developed for food analysis, which utilize this compound, would be directly applicable to this field.
Antimicrobial Resistance Studies: Nitroimidazoles are also used as prodrugs that are activated by specific microbial enzymes. nih.gov Research into the mechanisms of resistance to nitroimidazole-based drugs in pathogenic bacteria, such as Mycobacterium tuberculosis, could employ Ipronidazole and its deuterated standard to study drug uptake, metabolism, and interaction with bacterial targets. nih.gov
Human Health and Exposure Assessment: As analytical methods become more sensitive, it may be possible to detect ultra-trace levels of veterinary drug residues in human populations. This compound would be an essential tool in any such biomonitoring studies to ensure the accuracy of the measurements and to assess potential long-term, low-level exposure.
The continued development in these areas will ensure that this compound remains a vital analytical tool, adapting to the evolving demands of scientific research and regulatory monitoring.
Q & A
Q. What validated analytical methods are recommended for quantifying Ipronidazole-d3 in animal tissues?
this compound is typically analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS) or ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) . The QuEChERS (Quick, Easy, CHeap, Effective, Rugged, and Safe) approach is widely adopted for sample preparation, ensuring efficient extraction and minimal matrix interference . Method validation should include parameters such as linearity (R² ≥ 0.99), recovery rates (70–120%), and limits of detection/quantification (LOD/LOQ) tailored to tissue-specific matrices.
Q. How should this compound be stored to ensure long-term stability?
Storage at 0–6°C is critical to prevent degradation, as specified by analytical standard providers. Aliquots should be prepared to avoid repeated freeze-thaw cycles, and stability under these conditions should be confirmed via periodic re-analysis using LC-MS/MS .
Q. What are the key parameters for validating a method to detect this compound in complex matrices?
Validation must include:
- Specificity : No interference from matrix components.
- Linearity : Calibration curves across expected concentration ranges.
- Precision/Accuracy : Intra- and inter-day variability ≤15% RSD.
- Recovery : Assessed using spiked samples.
- Robustness : Sensitivity to variations in pH, temperature, or mobile phase .
Q. Which regulatory guidelines govern the use of this compound in food safety research?
Compliance with CODEX Alimentarius and European Commission Regulation (EU) 37/2010 is essential for residue analysis in animal-derived products. These frameworks mandate validated methods, reporting of measurement uncertainty, and adherence to maximum residue limits (MRLs) .
Q. How can researchers mitigate matrix effects during LC-MS/MS analysis of this compound?
Strategies include:
- Dilution : Reducing matrix complexity.
- Matrix-matched calibration : Correcting for ion suppression/enhancement.
- Internal standards : Using deuterated analogs (e.g., this compound itself) to normalize recovery .
Advanced Research Questions
Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?
Employ a crossover design to minimize inter-individual variability. Key considerations include:
Q. How can researchers resolve discrepancies in recovery rates of this compound across tissue types?
Discrepancies often arise from differential lipid/protein content. Troubleshoot by:
Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of this compound?
Use non-linear regression models (e.g., first-order decay or Weibull equations) to fit degradation data. Compare models via Akaike Information Criterion (AIC) and validate residuals for homoscedasticity .
Q. How can non-targeted metabolomics identify novel metabolites of this compound?
Apply high-resolution mass spectrometry (HRMS) coupled with fragmentation trees (e.g., MS/MS spectra). Use software tools like XCMS or Compound Discoverer for feature detection, and cross-reference potential metabolites against databases (e.g., HMDB, METLIN) .
Q. What ethical and logistical challenges arise in human biomonitoring studies involving this compound?
Challenges include:
- Ethical approval : Compliance with Helsinki Declaration for trace-level exposure studies.
- Participant recruitment : Stratification by demographics (age, diet) and informed consent.
- Sample anonymization : Secure data management to protect participant privacy .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
